1-(4-chloro-2-methylphenyl)-N-phenylmethanimine
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Overview
Description
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine is an organic compound characterized by the presence of a chloro-substituted phenyl group and a methylene-linked benzeneamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-methylphenyl)-N-phenylmethanimine typically involves the reaction of 4-chloro-2-methylbenzaldehyde with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction can produce N-[(4-chloro-2-methylphenyl)-methyl]benzeneamine.
Scientific Research Applications
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(4-chloro-2-methylphenyl)-N-phenylmethanimine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide
- N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
- N-(4-Chlorophenyl)-4-hydroxybenzamide
Uniqueness
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine is unique due to its specific structural features, such as the chloro and methylene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H12ClN |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C14H12ClN/c1-11-9-13(15)8-7-12(11)10-16-14-5-3-2-4-6-14/h2-10H,1H3 |
InChI Key |
QULHXZRQLWVQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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